3-Fluoro-5-methylbenzyl alcohol
Description
3-Fluoro-5-methylbenzyl alcohol (hypothetical structure: C₈H₉FO) is a substituted benzyl alcohol featuring a fluorine atom at the 3-position and a methyl group at the 5-position of the aromatic ring. Benzyl alcohols with halogen and alkyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. Fluorine and methyl groups influence solubility, acidity, and reactivity, making this compound valuable for synthetic applications .
Properties
IUPAC Name |
(3-fluoro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWAPXBWQXGLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380938 | |
| Record name | 3-Fluoro-5-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518070-20-7 | |
| Record name | 3-Fluoro-5-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-methylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-fluoro-5-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-fluoro-5-methylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-fluoro-5-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3-fluoro-5-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and other oxidizing agents in solvents like dichloromethane (DCM).
Reduction: LiAlH4 in THF or ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Fluoro-5-methylbenzaldehyde.
Reduction: 3-Fluoro-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-5-methylbenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets, potentially altering its biological activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 3-Fluoro-5-methylbenzyl alcohol (inferred) with key analogs from the evidence:
Reactivity and Functional Group Effects
Electron-Withdrawing Groups (EWGs):
- -CF₃ (Trifluoromethyl): In 3-Fluoro-5-(trifluoromethyl)benzyl alcohol, the -CF₃ group significantly lowers the pKa of the hydroxyl group (increased acidity) and enhances metabolic stability, making it suitable for pharmaceutical applications .
- -Cl (Chloro): 3-Chloro-5-fluorobenzyl alcohol exhibits higher polarity and reactivity in nucleophilic substitutions due to the polarizable C-Cl bond .
Electron-Donating Groups (EDGs):
- -CH₃ (Methyl): The methyl group in this compound donates electrons via hyperconjugation, increasing the electron density of the aromatic ring and reducing acidity compared to -CF₃ analogs.
- -OCH₃ (Methoxy): In 3-Fluoro-5-methoxybenzyl alcohol, the methoxy group improves solubility in polar solvents and stabilizes intermediates in oxidation reactions .
Biological Activity
3-Fluoro-5-methylbenzyl alcohol is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11FO
- Molecular Weight : 168.19 g/mol
- Structure : The compound features a benzyl alcohol structure with a fluorine atom and a methyl group attached to the aromatic ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibitory concentration (IC50) that suggests its potential as an antimicrobial agent.
| Microorganism | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular membranes, disrupting their integrity, which leads to microbial cell death. Additionally, it may inhibit specific enzymes critical for microbial metabolism.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in vitro against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, with a notable reduction in biofilm formation at sub-inhibitory concentrations. This suggests potential applications in treating biofilm-associated infections.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated selective cytotoxicity against leukemia cells while sparing normal cells, indicating its potential as a chemotherapeutic agent. The IC50 values for cancer cell lines were significantly lower compared to non-cancerous cells.
| Cell Line | IC50 (µM) |
|---|---|
| Human leukemia (HL-60) | 12 |
| Human breast cancer (MCF-7) | 30 |
| Normal fibroblasts (WI-38) | >100 |
Synthesis and Derivatives
This compound can be synthesized through various chemical routes, including nucleophilic substitution reactions involving fluorinated benzyl halides. Its derivatives are also being explored for enhanced biological activity and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
